
4-Amino-3-(difluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(difluoromethoxy)benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-difluoromethoxybenzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using iron powder in glacial acetic acid . The reaction conditions include room temperature and the use of solvents like toluene and ethyl acetate for purification.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of sodium hydroxide as an alkali in the final steps is preferred due to its economic advantages and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
4-Amino-3-(difluoromethoxy)benzoic acid is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition leads to decreased expression of proteins like α-SMA, vimentin, and collagen I, which are involved in fibrosis.
Comparison with Similar Compounds
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 3-Amino-4-(difluoromethoxy)benzoic acid
Comparison: 4-Amino-3-(difluoromethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown more significant effects in inhibiting EMT and reducing fibrosis .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
4-amino-3-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,11H2,(H,12,13) |
InChI Key |
OPLDAOUMUIRGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


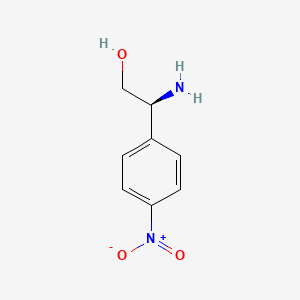
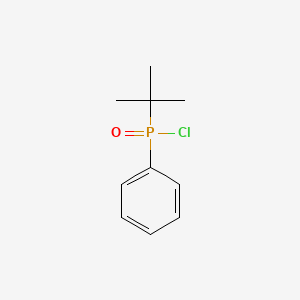

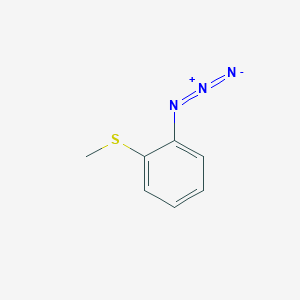

![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)

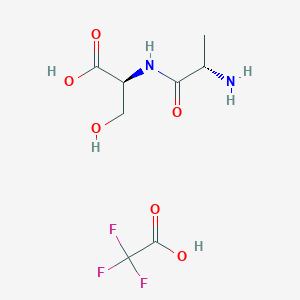

![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)

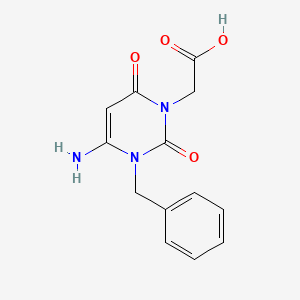
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)
